Cas no 1129-28-8 (Methyl 3-(bromomethyl)benzoate)
Methyl 3-(bromomethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(bromomethyl)benzoate
- 3-(Bromomethyl)benzoic acid methyl ester
- 3-carbomethoxybenzyl bromide
- 3-CO2Me-C6H4CH2Br
- 3-MeO2CC6H4CH2Br
- 3-methoxycarbonylbenzyl bromide
- m-Carbomethoxybenzyl bromide
- Methyl α-Bromo-m-toluate
- α-Bromo-m-toluic Acid Methyl Ester
- Methyl 3-bromomethylbenzoate
- Methyl-3-(bromomethyl)benzoate
- Benzoic acid, 3-(bromomethyl)-, methyl ester
- C9H9BrO2
- Methyl alpha-Bromo-m-toluate
- Methyl3-(bromomethyl)benzoate
- YUHSMQQNPRLEEJ-UHFFFAOYSA-N
- methyl 3-[bromomethyl]benzoate
- zlchem 865
- PubChem17417
- methyl m-bromomethylbenzoate
- methyl-3-bromomet
- STR06080
- J-522662
- AKOS000446924
- methyl-3-bromomethylbenzoate
- 3-(bromomethyl)benzoic acid, methyl ester
- AM20020218
- 3-(bromomethyl) benzoic acid, methyl ester
- methyl 3-bromomethyl benzoate
- CL8548
- alpha-Bromo-m-toluic Acid Methyl Ester
- methyl 3-bromomethyl-benzoate
- Methyl 3-(bromomethyl)benzoate, 97%
- B2224
- FT-0628486
- BP-10822
- SCHEMBL28212
- A24722
- NS00015759
- J-002876
- F1967-1684
- AC-25705
- 1129-28-8
- methyl-alpha-bromo-m-toluate
- 3-bromomethyl benzoic acid methyl ester
- Z56989676
- 3-Bromomethylbenzoic acid methyl ester
- CS-W008837
- 3-bromomethyl-benzoic acid methyl ester
- methyl 3-(bromomethyl)-benzoate
- WLZ3362
- A929802
- DTXSID60333760
- 3-(bromomethyl)-benzoic acid methyl ester
- EN300-10007
- MFCD00051437
- BCP05944
- ALBB-017949
- BBL010210
- DB-007657
- STK397334
-
- MDL: MFCD00051437
- Inchi: 1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
- InChI Key: YUHSMQQNPRLEEJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C(=O)OC)C=1
- BRN: 638569
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: crystal
- Density: 1,47 g/cm3
- Melting Point: 43.0 to 47.0 deg-C
- Boiling Point: 169°C/22mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.559
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 26.30000
- LogP: 2.36810
- Solubility: Not determined
Methyl 3-(bromomethyl)benzoate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H317
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:2
- Hazard Category Code: 22-34-43
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19
- RTECS:1759
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
Methyl 3-(bromomethyl)benzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 3-(bromomethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2224-5g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97.0%(GC) | 5g |
¥450.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2224-25g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97.0%(GC) | 25g |
¥795.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M420A-100g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97% | 100g |
¥1243.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M420A-1g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97% | 1g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M420A-5g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97% | 5g |
¥75.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M420A-25g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 97% | 25g |
¥328.0 | 2022-05-30 | |
| Chemenu | CM160486-1000g |
Methyl 3-(bromomethyl)benzoate |
1129-28-8 | 95+% | 1000g |
$1344 | 2021-06-16 | |
| Fluorochem | 066804-1g |
Methyl 3-(Bromomethyl)benzoate |
1129-28-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 066804-5g |
Methyl 3-(Bromomethyl)benzoate |
1129-28-8 | 97% | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 066804-10g |
Methyl 3-(Bromomethyl)benzoate |
1129-28-8 | 97% | 10g |
£33.00 | 2022-03-01 |
Methyl 3-(bromomethyl)benzoate Suppliers
Methyl 3-(bromomethyl)benzoate Related Literature
-
Daria S. Novikova,Tatyana A. Grigoreva,Andrey A. Zolotarev,Alexander?V. Garabadzhiu,Vyacheslav G. Tribulovich RSC Adv. 2018 8 34543
-
Matthijs J. van Haren,Rebecca Taig,Jilles Kuppens,Javier Sastre Tora?o,Ed E. Moret,Richard B. Parsons,Davide Sartini,Monica Emanuelli,Nathaniel I. Martin Org. Biomol. Chem. 2017 15 6656
-
3. Phosphonate derivatives of tetraazamacrocycles as new inhibitors of protein tyrosine phosphatasesOleksandr L. Kobzar,Michael V. Shevchuk,Alesya N. Lyashenko,Vsevolod Yu. Tanchuk,Vadim D. Romanenko,Sergei M. Kobelev,Alexei D. Averin,Irina P. Beletskaya,Andriy I. Vovk,Valery P. Kukhar Org. Biomol. Chem. 2015 13 7437
-
Rob De Vreese,Yves Depetter,Tom Verhaeghe,Tom Desmet,Veronick Benoy,Wanda Haeck,Ludo Van Den Bosch,Matthias D′hooghe Org. Biomol. Chem. 2016 14 2537
-
Richard J. Payne,Miguel D. Toscano,Esther M. M. Bulloch,Andrew D. Abell,Chris Abell Org. Biomol. Chem. 2005 3 2271
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 3-(bromomethyl)benzoate
Methyl 3-(bromomethyl)benzoate: An Overview of a Versatile Chemical Compound
Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a valuable chemical compound with a wide range of applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a benzoate moiety. The combination of these functional groups endows Methyl 3-(bromomethyl)benzoate with diverse reactivity and utility in various chemical reactions.
The molecular formula of Methyl 3-(bromomethyl)benzoate is C9H9BrO2, and its molecular weight is approximately 217.07 g/mol. The compound is typically obtained through the bromination of methyl 3-methylbenzoate, a process that involves the substitution of a methyl group with a bromomethyl group. This transformation can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Methyl 3-(bromomethyl)benzoate is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its physical properties, including melting point, boiling point, and refractive index, have been well-characterized in the literature and are essential for its use in various applications.
In the realm of organic synthesis, Methyl 3-(bromomethyl)benzoate serves as a versatile building block for the construction of complex molecules. The bromomethyl group can undergo nucleophilic substitution reactions, making it an excellent precursor for the introduction of various functional groups. For instance, it can be used to introduce amino groups through reductive amination or to form ethers via nucleophilic substitution with alcohols. These transformations are crucial in the synthesis of pharmaceutical intermediates and fine chemicals.
Recent research has highlighted the potential of Methyl 3-(bromomethyl)benzoate in the development of new materials. In polymer science, this compound can be incorporated into polymer chains to introduce reactive sites that can be further modified. For example, it has been used as a monomer in the synthesis of copolymers with controlled architectures, which have applications in drug delivery systems and coatings.
In the pharmaceutical industry, Methyl 3-(bromomethyl)benzoate plays a significant role in drug discovery and development. It serves as an intermediate in the synthesis of several biologically active compounds, including anti-inflammatory agents and anticancer drugs. The bromomethyl group can be functionalized to introduce pharmacophoric moieties that enhance the biological activity and selectivity of the final product.
The reactivity of the bromomethyl group also makes Methyl 3-(bromomethyl)benzoate useful in click chemistry reactions. Click chemistry is a concept that emphasizes modular reactions that are selective, wide-tolerant, high-yielding, and easy to perform. The bromomethyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for conjugation purposes in bioconjugation and materials science.
Safety considerations are paramount when handling Methyl 3-(bromomethyl)benzoate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a well-ventilated area away from incompatible substances.
In conclusion, Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a multifaceted chemical compound with significant applications in organic synthesis, pharmaceutical research, and materials science. Its unique structure and reactivity make it an indispensable tool for chemists and researchers working on the development of new materials and biologically active compounds. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to advancements in various scientific fields.
1129-28-8 (Methyl 3-(bromomethyl)benzoate) Related Products
- 306271-99-8([1,1'-Biphenyl]-4-carboxylicacid, 4'-(bromomethyl)-, methyl ester)
- 773092-81-2(1-Naphthalenecarboxylic acid, 6-(bromomethyl)-, methyl ester)
- 113100-79-1(Benzoic acid,4-(bromomethyl)-, phenylmethyl ester)
- 131852-50-1(Methyl 4-(dibromomethyl)benzoate)
- 62290-17-9(Ethyl 3-(bromomethyl)benzoate)
- 2417-72-3(Methyl 4-(bromomethyl)benzoate)
- 120511-79-7(Methyl 3-(Bromomethyl)-5-methylbenzoate)
- 1311291-88-9(Methyl 4-3-(Bromomethyl)phenylbenzoate)
- 26496-94-6(4-\u200b(bromomethyl)\u200b-\u200bBenzoic acid Ethyl Ester)
- 20896-23-5(Methyl 3,4-bis(bromomethyl)benzoate)